octahydro-1H-cyclopenta[c]pyridine-3,6-dione

Chemical Procurement Cost-Benefit Analysis Research Supply Chain

Secure the exact cis-fused stereoisomer (CAS 197250-70-7) critical for reproducible CCR5 antagonism and phospholipase A2 inhibition studies. Unlike generic cyclopenta[c]pyridine scaffolds or racemic mixtures, this specific octahydro-3,6-dione configuration ensures target engagement fidelity in HIV entry, inflammatory disease, and antivenom research. Each batch is verified ≥95%, supporting SAR programs and phenotypic screening without introducing stereochemical confounding variables.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 197250-70-7
Cat. No. B596379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-cyclopenta[c]pyridine-3,6-dione
CAS197250-70-7
Synonyms1H-Cyclopenta[c]pyridine-3,6(2H,4H)-dione,tetrahydro-,cis-(9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESC1C2CC(=O)NCC2CC1=O
InChIInChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)
InChIKeyXXOBSOBETAFJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

octahydro-1H-cyclopenta[c]pyridine-3,6-dione (CAS 197250-70-7): Baseline Chemical Profile and Procurement Considerations


Octahydro-1H-cyclopenta[c]pyridine-3,6-dione (CAS 197250-70-7) is a bicyclic heterocyclic compound belonging to the cyclopenta[c]pyridine class, characterized by a fused cyclopentane and piperidine ring system bearing two ketone functionalities [1]. The compound is also referred to as cis-tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione or hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione, with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . It is commercially available as a research chemical from multiple vendors with purities typically specified at ≥95% . Preliminary pharmacological screening indicates potential activity as a CCR5 antagonist, suggesting possible applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease research [2]. The compound also exhibits a range of in vitro bioactivities including anticarcinogenic, antimalarial, and antivenom effects, though quantitative comparative data against close structural analogs remains limited in the public domain [3].

Why Generic Substitution of Octahydro-1H-cyclopenta[c]pyridine-3,6-dione Fails in Research Applications


The cyclopenta[c]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor modifications to the ring saturation, stereochemistry, or substitution pattern can drastically alter biological target engagement and selectivity [1]. For instance, research on related aldosterone synthase inhibitors demonstrated that expanding the cyclopentane ring to a cyclohexane analog produced a more potent and selective inhibitor, underscoring that compounds within this class are not functionally interchangeable [1]. Furthermore, the specific cis-fused stereochemistry of octahydro-1H-cyclopenta[c]pyridine-3,6-dione (CAS 197250-70-7) is critical for its reported CCR5 antagonism and other bioactivities, and substituting a racemic mixture or a trans isomer would likely yield divergent pharmacological profiles [2]. Therefore, procurement decisions based solely on generic class membership without verifying the exact CAS registry number and stereochemical configuration risk introducing confounding variables into experimental systems, undermining reproducibility and data integrity .

Product-Specific Quantitative Evidence Guide for Octahydro-1H-cyclopenta[c]pyridine-3,6-dione


Comparative Commercial Availability and Cost-Efficiency Analysis

While multiple suppliers offer octahydro-1H-cyclopenta[c]pyridine-3,6-dione, the price per unit mass varies significantly, impacting procurement decisions for large-scale studies. For instance, AKSci offers the compound at approximately $1073 per gram, whereas Key Organics provides a substantially lower price point of approximately $440 per gram for a similar ≥95% purity specification . This cost differential of approximately 59% can be a critical factor in budget allocation for extensive screening campaigns or medicinal chemistry programs requiring multi-gram quantities. Researchers should directly compare current pricing from multiple vendors to optimize procurement costs.

Chemical Procurement Cost-Benefit Analysis Research Supply Chain

Stereochemical Purity and Configurational Identity Verification

The compound is specified as the cis-fused stereoisomer, with the IUPAC name explicitly indicating the (4aS,7aS) or rac-(4aR,7aR) configuration . This is in contrast to the generic hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione (CAS 1822614-57-2), which lacks stereochemical definition and is a distinct chemical entity . The precise stereochemistry of CAS 197250-70-7 is crucial for its reported CCR5 antagonism and other bioactivities, as stereochemical variations in this scaffold have been shown to dramatically alter target binding and selectivity in related systems [1]. Procurement of the incorrect stereoisomer or a racemic mixture without defined enantiomeric excess could lead to irreproducible biological results.

Stereochemistry Chiral Purity Analytical Chemistry

Broad-Spectrum Bioactivity Profile as a Tool Compound for Phenotypic Screening

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione exhibits a diverse array of in vitro bioactivities, including anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 cells), antimalarial activity (killing of Plasmodium falciparum), and antivenom activity (neutralization of Naja naja venom lethality via phospholipase A2 inhibition) [1]. While direct quantitative IC50 comparisons against established reference compounds are not available in the public domain for this specific scaffold, the breadth of reported activities positions it as a valuable phenotypic screening tool for identifying novel mechanisms of action across multiple therapeutic areas. This polypharmacology profile contrasts with more selective, target-focused compounds that may have narrower utility in exploratory biology.

Phenotypic Screening Anticancer Antimalarial Antivenom

Comparative Availability and Lead Time Analysis for Project Planning

Lead times for octahydro-1H-cyclopenta[c]pyridine-3,6-dione vary significantly by supplier, which can impact research timelines. AKSci lists a lead time of 4 weeks for all quantities, whereas Key Organics offers same-day dispatch for milligram to gram-scale quantities . This 28-day differential in lead time can be a critical factor in project planning, particularly for time-sensitive experiments or when unexpected shortages arise. Researchers should factor vendor-specific lead times into procurement decisions to avoid experimental delays.

Supply Chain Lead Time Project Management

Optimal Research and Industrial Application Scenarios for Octahydro-1H-cyclopenta[c]pyridine-3,6-dione


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and SAR Studies

Given its reported activity as a CCR5 antagonist, octahydro-1H-cyclopenta[c]pyridine-3,6-dione serves as a valuable starting point for medicinal chemistry programs targeting HIV entry, inflammatory diseases, and autoimmune disorders [1]. Researchers can use this compound to explore structure-activity relationships by synthesizing analogs and evaluating their binding affinity and functional antagonism at CCR5. The defined stereochemistry of the cis-fused ring system is critical for understanding the stereoelectronic requirements for target engagement [2].

Phenotypic Drug Discovery: Broad-Spectrum Bioactivity Screening

The compound's diverse in vitro bioactivities, including anticarcinogenic, antimalarial, and antivenom effects, make it an ideal tool for phenotypic screening campaigns [3]. By exposing various cell-based models to octahydro-1H-cyclopenta[c]pyridine-3,6-dione, researchers can identify novel cellular pathways and potential therapeutic targets. Its polypharmacology profile can uncover unexpected mechanisms of action that might be missed with more selective tool compounds.

Chemical Biology: Tool Compound for Probing Phospholipase A2 Inhibition

The compound's ability to inhibit phospholipase A2 activity, as demonstrated in both Naja naja venom and paw edema models, positions it as a useful probe for studying the role of this enzyme in inflammation and envenomation [3]. Researchers can employ octahydro-1H-cyclopenta[c]pyridine-3,6-dione to dissect signaling pathways involving arachidonic acid release and prostaglandin synthesis, potentially validating phospholipase A2 as a therapeutic target in inflammatory diseases.

Synthetic Chemistry: Building Block for Complex Heterocyclic Scaffolds

The cyclopenta[c]pyridine core of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a versatile scaffold for constructing more complex heterocyclic systems. Its dual ketone functionalities and fused ring system provide multiple points for diversification through reactions such as reductive amination, alkylation, and cycloaddition. This compound is particularly useful for synthesizing annulated pyridine derivatives, as demonstrated in the development of aldosterone synthase inhibitors [4].

Technical Documentation Hub

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